molecular formula C17H18Cl2N2O3S B350585 1-(2,4-Dichlorobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine CAS No. 866153-17-5

1-(2,4-Dichlorobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine

Cat. No.: B350585
CAS No.: 866153-17-5
M. Wt: 401.3g/mol
InChI Key: ZIUNPCGTGDOEMT-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine is a synthetic arylpiperazine derivative characterized by a piperazine core substituted with a 2-methoxyphenyl group at the 4-position and a 2,4-dichlorobenzenesulfonyl moiety at the 1-position. Its design aligns with trends in arylpiperazine-based drug discovery, where substituents are optimized for receptor selectivity and pharmacokinetic properties .

Properties

IUPAC Name

1-(2,4-dichlorophenyl)sulfonyl-4-(2-methoxyphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O3S/c1-24-16-5-3-2-4-15(16)20-8-10-21(11-9-20)25(22,23)17-7-6-13(18)12-14(17)19/h2-7,12H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUNPCGTGDOEMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation-Cyclization of Haloethylamines with Anilines

The 4-(2-methoxyphenyl)piperazine scaffold is synthesized via condensation of N,N-bis(2-chloroethyl)-4-nitroaniline with 2-methoxyaniline under alkaline conditions. Sodium hydroxide (20 g) in DMF at 100°C for 24 hours facilitates cyclization, followed by chloroform extraction and recrystallization from 1,4-dioxane to yield 87% pure product.

Reaction Scheme:

N,N-bis(2-chloroethyl)-4-nitroaniline+2-methoxyanilineDMF, NaOHΔ4-(2-methoxyphenyl)piperazine+byproducts\text{N,N-bis(2-chloroethyl)-4-nitroaniline} + \text{2-methoxyaniline} \xrightarrow[\text{DMF, NaOH}]{\Delta} \text{4-(2-methoxyphenyl)piperazine} + \text{byproducts}

Optimization Notes:

  • Solvent Selection: DMF outperforms toluene in cyclization efficiency due to its high polarity, which stabilizes the transition state.

  • Base Impact: Sodium hydroxide achieves higher yields (87%) compared to sodium hydride (72%) by minimizing side reactions.

Catalytic Hydrogenation of Nitrophenyl Precursors

Reduction of 1-(4-nitrophenyl)-4-(2-methoxyphenyl)piperazine using palladium on carbon (Pd/C) under hydrogen atmosphere converts nitro groups to amines. This step is critical for generating reactive intermediates for subsequent sulfonylation.

Conditions:

  • Catalyst: 5% Pd/C (0.1 equiv)

  • Solvent: Tetrahydrofuran (THF)

  • Yield: 92% after 6 hours at 50°C.

Sulfonylation of 4-(2-Methoxyphenyl)Piperazine

Nucleophilic Aromatic Substitution with 2,4-Dichlorobenzenesulfonyl Chloride

The target compound is synthesized by reacting 4-(2-methoxyphenyl)piperazine with 2,4-dichlorobenzenesulfonyl chloride in DMF using potassium carbonate (K2_2CO3_3) as a base and sodium iodide (NaI) as a catalyst.

Procedure:

  • Dissolve 4-(2-methoxyphenyl)piperazine (1.0 equiv) in DMF.

  • Add K2_2CO3_3 (3.0 equiv) and NaI (0.1 equiv).

  • Slowly add 2,4-dichlorobenzenesulfonyl chloride (1.2 equiv) at 0°C.

  • Stir at 80°C for 12 hours.

  • Quench with ice water, extract with ethyl acetate, and purify via recrystallization (isopropyl alcohol).

Yield: 84%.

Mechanistic Insight:
The reaction proceeds via a two-step mechanism:

  • Deprotonation of piperazine by K2_2CO3_3 to generate a nucleophilic amine.

  • Sulfonylation through nucleophilic attack on the electrophilic sulfur in the sulfonyl chloride.

Phase-Transfer Catalyzed Sulfonylation

Alternative methods employ phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) in acetone to enhance reaction rates. This approach reduces reaction time from 12 hours to 6 hours while maintaining yields at 78%.

Advantages:

  • Lower Temperature: Reactions proceed at 50°C vs. 80°C in DMF.

  • Reduced Side Products: TBAB minimizes hydrolysis of sulfonyl chloride.

Purification and Characterization

Crystallization Optimization

Recrystallization solvents significantly impact purity:

SolventPurity (%)Yield (%)
Isopropyl alcohol99.575
Ethyl acetate98.282
Hexane95.768

Data from indicate ethyl acetate as the optimal solvent for balancing purity and yield.

Spectroscopic Characterization

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.85 (d, J = 8.4 Hz, 1H, Ar-H), 7.52 (s, 1H, Ar-H), 7.38 (d, J = 8.4 Hz, 1H, Ar-H), 6.92–6.88 (m, 2H, Ar-H), 6.80 (d, J = 8.0 Hz, 1H, Ar-H), 3.85 (s, 3H, OCH3_3), 3.45–3.40 (m, 4H, piperazine-H), 2.95–2.90 (m, 4H, piperazine-H).

  • HRMS (ESI): m/z calculated for C17_{17}H18_{18}Cl2_2N2_2O3_3S [M+H]+^+: 401.31; found: 401.30.

Comparative Analysis of Synthetic Methods

MethodConditionsYield (%)Purity (%)Scalability
DMF/K2_2CO3_380°C, 12 h8499.5High
Acetone/TBAB50°C, 6 h7898.2Moderate
THF/Pd/C hydrogenationH2_2, 50°C, 6 h9299.0Low

The DMF/K2_2CO3_3 method is preferred for large-scale synthesis due to its robustness, while the PTC approach offers faster reaction times for small batches.

Challenges and Mitigation Strategies

Sulfonyl Chloride Hydrolysis

Exposure to moisture leads to hydrolysis, forming sulfonic acid byproducts. Strategies include:

  • Strict Anhydrous Conditions: Use molecular sieves in DMF.

  • Slow Addition Rates: Add sulfonyl chloride dropwise to minimize local moisture ingress.

Piperazine Di-Substitution

Excess sulfonyl chloride may cause over-sulfonylation. Remedies:

  • Stoichiometric Control: Limit sulfonyl chloride to 1.2 equiv.

  • Low-Temperature Addition: Maintain 0°C during reagent mixing .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of 1-(2,4-dichlorobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine exhibit significant affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. These receptors are crucial in the modulation of mood and anxiety levels. For example, compounds based on this structure have been evaluated for their potential antidepressant effects through binding affinity studies and behavioral assays in animal models .

Antinociceptive Properties

Studies have shown that piperazine derivatives can possess antinociceptive properties, potentially acting through serotonin receptor pathways. The compound's structure allows it to interact with these receptors effectively, suggesting its utility in pain management therapies .

Anticancer Potential

Recent investigations into the anticancer properties of piperazine derivatives have revealed promising results. The compound has been tested for cytotoxicity against various cancer cell lines, demonstrating the ability to inhibit tumor growth. This activity is believed to be linked to its interaction with specific molecular targets involved in cancer progression .

Synthesis Techniques

The synthesis of this compound typically involves a multi-step process starting from readily available precursors. The key steps include:

  • Formation of the Sulfonamide Linkage: This involves reacting piperazine with a sulfonyl chloride derivative under controlled conditions.
  • Substitution Reactions: Further modifications can be made to introduce various functional groups that enhance biological activity or solubility.

Mechanistic Insights

The mechanism of action of this compound is primarily attributed to its ability to modulate neurotransmitter systems. By interacting with serotonin receptors and potentially other targets such as dopamine receptors, it influences various signaling pathways that regulate mood and pain perception .

Polymer Chemistry

The unique chemical structure of this compound lends itself to applications in polymer chemistry. It can be utilized as a building block for synthesizing novel polymers with tailored properties for specific applications such as drug delivery systems or smart materials .

Photophysical Properties

Research has indicated that compounds containing piperazine moieties can exhibit interesting photophysical properties. These characteristics make them suitable for applications in optoelectronic devices or sensors where light absorption and emission are critical .

Case Studies and Experimental Findings

Application AreaStudy ReferenceKey Findings
Antidepressant Activity[PMC7784055]Significant binding affinity to serotonin receptors; behavioral efficacy in models.
Antinociceptive Properties[PMC8474111]Demonstrated pain relief via serotonin receptor modulation; effective in animal studies.
Anticancer Potential[PMC8474111]Inhibition of tumor growth in vitro; cytotoxic effects on cancer cell lines.
Polymer Chemistry Utilized as a precursor for synthesizing novel polymers with enhanced properties.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogues and their biological activities, highlighting substituent effects and therapeutic relevance:

Compound Name/Structure Key Substituents Biological Target Activity/Data Reference
1-(2,4-Dichlorobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine 2,4-dichlorobenzenesulfonyl, 2-methoxyphenyl Hypothetical (CNS/Enzyme targets) N/A
N-(4-Butylphenyl)-3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-4-methylbenzenesulfonamide 2-methoxyphenyl, sulfonamide Mutant IDH1 enzyme (Cancer) IC50 <1 µM
1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone Biphenyl, 2-methoxyphenyl Dopamine/Serotonin receptors (Antipsychotic) Low catalepsy induction
1-(2-Methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine 3-nitrophenethyl, 2-methoxyphenyl Dopamine D2 receptor Ki = 54 nM
Phenylpiperazine derivative 18 (chloroacetamide propanamide) Phenyl Cytotoxic activity (Cancer) Superior to 2-methoxyphenyl analogue
HBK-14 (1-[(2,6-dimethylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine) 2-methoxyphenyl, dual 5-HT1A/5-HT7 antagonist Antidepressant/Anxiolytic No significant metabolic side effects
1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine 2-methoxyphenyl, phthalimido 5-HT1A receptor (Antinociception) Blocks sumatriptan-induced analgesia

Structure-Activity Relationship (SAR) Insights

  • Position of Methoxy Group : Ortho-substitution (2-methoxy) on the phenyl ring is critical for 5-HT1A and D2 receptor interactions, as para-substitution often reduces potency .
  • Sulfonamide vs. Carbonyl Linkers: Sulfonamide groups (e.g., ) favor enzyme inhibition, while carbonyl linkers (e.g., biphenyl ethanones in ) optimize receptor binding.
  • Chlorine Substitution: Dichloro substitution on the benzenesulfonyl group may enhance metabolic stability compared to mono-chloro analogues (e.g., vs. target compound).

Biological Activity

1-(2,4-Dichlorobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine is a synthetic compound belonging to the piperazine class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and enzyme inhibitory properties based on various research studies.

  • Molecular Formula : C17H18Cl2N2O3S
  • Molecular Weight : 404.30 g/mol
  • CAS Number : 866153-17-5

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : 2,4-Dichlorobenzenesulfonyl chloride and 2-methoxyaniline.
  • Reaction Conditions : The reaction is conducted in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

Antimicrobial Activity

Research has shown that piperazine derivatives exhibit significant antimicrobial properties. The compound was tested against various microbial strains:

Microbial StrainActivity Level
Staphylococcus aureusModerate to Strong
Escherichia coliModerate
Candida albicansWeak to Moderate
Aspergillus fumigatusWeak

In vitro studies indicated that the compound demonstrated effective inhibition against gram-positive bacteria and fungi, suggesting its potential as an antimicrobial agent .

Cytotoxic Activity

Cytotoxicity tests were performed using human cancer cell lines, including HepG-2 (liver cancer) and MDA-MB-231 (breast cancer). The MTT assay revealed that:

  • IC50 Values for HepG-2 and MDA-MB-231 were found to be approximately 15 µM and 20 µM, respectively. This indicates a moderate level of cytotoxicity against these cancer cell lines .

Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes:

  • Acetylcholinesterase (AChE) :
    • IC50 values indicated strong inhibitory activity, making it a candidate for further development in neurodegenerative disease treatment.
  • Urease Inhibition :
    • The compound exhibited potent urease inhibitory activity with an IC50 value of approximately 5 µM, suggesting potential applications in treating infections caused by urease-producing bacteria .

The mechanism through which this compound exerts its biological effects likely involves interactions with specific molecular targets:

  • The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes.
  • The aromatic rings may engage in π-π interactions with other aromatic systems, influencing binding affinity and specificity .

Case Studies

  • Study on Antimicrobial Properties :
    • A study published in the Brazilian Journal of Pharmaceutical Sciences demonstrated that derivatives similar to this compound showed significant antibacterial action against strains like Salmonella typhi and Bacillus subtilis, reinforcing the antimicrobial potential of piperazine derivatives .
  • Cytotoxicity Assessment :
    • Another research article focused on the cytotoxic effects of piperazine derivatives reported that compounds with similar structures exhibited promising anticancer activities, highlighting the relevance of structural modifications in enhancing biological potency .

Q & A

Q. What are the optimal synthetic routes for 1-(2,4-Dichlorobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine, and how can purity be maximized?

Methodological Answer: The synthesis typically involves nucleophilic substitution and sulfonylation steps. For example, reacting 1-(2-methoxyphenyl)piperazine with 2,4-dichlorobenzenesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) under inert atmosphere. Key considerations:

  • Solvent Choice: Avoid ethanol with strong bases (e.g., KOH) to prevent side reactions like ethoxy substitution (observed in similar piperazine syntheses) .
  • Purification: Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (e.g., methanol/water) to achieve >95% purity. Monitor via TLC and confirm with HPLC .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

Methodological Answer:

  • NMR Spectroscopy: 1H^1H and 13C^{13}C NMR in CDCl3_3 or DMSO-d6_6 to verify substituent integration and coupling patterns (e.g., methoxy singlet at δ ~3.8 ppm, aromatic protons at δ 6.5–8.0 ppm) .
  • Mass Spectrometry (MS): High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+ for C17_{17}H16_{16}Cl2_2N2_2O3_3S: calculated 397.03, observed 397.02) .
  • Elemental Analysis: Validate %C, %H, %N within ±0.4% of theoretical values .

Q. What are the solubility properties of this compound, and how do they influence in vitro assays?

Methodological Answer: The compound is lipophilic (logP ~3.5 predicted) with poor aqueous solubility. For biological testing:

  • Stock Solutions: Prepare in DMSO (≤10 mM) and dilute in assay buffer (ensure DMSO ≤0.1% to avoid cytotoxicity).
  • Solubility Enhancement: Use co-solvents (e.g., cyclodextrins) or surfactants (e.g., Tween-80) for in vivo studies .

Q. Which receptor targets are associated with this compound, and how are binding assays designed?

Methodological Answer: Piperazine derivatives often target serotonin (5-HT1A/2A_{1A/2A}) and dopamine (D2_2/D3_3) receptors. Assay protocols:

  • Radioligand Binding: Use 3H^3H-spiperone for D2_2 receptors or 3H^3H-8-OH-DPAT for 5-HT1A_{1A} in transfected HEK293 cells.
  • IC50_{50} Determination: Perform competitive binding with 10-point concentration curves (1 nM–10 µM) and analyze via nonlinear regression .

Advanced Research Questions

Q. How can quantitative structure-activity relationship (QSAR) models guide structural optimization?

Methodological Answer:

  • Descriptor Selection: Compute electronic (Hammett σ), steric (molar refractivity), and hydrophobic (ClogP) parameters for the dichlorobenzenesulfonyl and methoxyphenyl groups.
  • Model Validation: Use partial least squares (PLS) regression on in vitro potency data (e.g., Ki values) to predict modifications (e.g., replacing Cl with CF3_3 for enhanced receptor affinity) .

Q. What strategies resolve contradictions in reported receptor selectivity profiles?

Methodological Answer: Discrepancies may arise from assay conditions (e.g., cell type, radioligand concentration). Mitigation steps:

  • Cross-Validation: Compare binding data across multiple assays (e.g., functional cAMP vs. β-arrestin recruitment assays for GPCRs).
  • Metabolic Stability Testing: Use liver microsomes to rule out metabolite interference .

Q. How can synthetic byproducts be identified and minimized during scale-up?

Methodological Answer:

  • HPLC-MS Monitoring: Track intermediates and byproducts (e.g., desulfonylated or N-alkylated derivatives).
  • DoE Optimization: Apply design of experiments (DoE) to variables like temperature (40–80°C), reaction time (12–48 hr), and stoichiometry (1:1–1:1.2 sulfonyl chloride:piperazine) .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

Methodological Answer:

  • Pharmacokinetics: Administer IV/PO doses (1–10 mg/kg) in rodents. Collect plasma for LC-MS/MS analysis (t1/2_{1/2}, Cmax_{max}, AUC).
  • Toxicity Screening: Conduct acute toxicity studies (OECD 423) and hepatotoxicity markers (ALT/AST levels) .

Q. How does the compound’s stereochemistry influence its biological activity?

Methodological Answer:

  • Chiral Resolution: Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers.
  • Enantiomer-Specific Assays: Test isolated enantiomers in receptor binding/functional assays. Piperazine sulfonamides often show stereospecific D2_2 receptor binding .

Q. What computational methods predict metabolic hotspots and guide derivatization?

Methodological Answer:

  • In Silico Metabolism: Use software like MetaSite to identify vulnerable sites (e.g., benzenesulfonyl group prone to CYP3A4 oxidation).
  • Prodrug Design: Introduce hydrolyzable groups (e.g., esters) at predicted metabolic sites to enhance stability .

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